molecular formula C27H27N5O9S3 B1206273 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No. B1206273
M. Wt: 661.7 g/mol
InChI Key: AMMYEZPDRKXESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefcanel Daloxate is the cephem double ester prodrug of cefcanel, a semisynthetic third-generation cephalosporin with antibacterial activity. Cefcanel daloxate is hydrolyzed in the intestinal lumen and in the gut wall by esterases to form the active metabolite cefcanel. Cefcanel binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Scientific Research Applications

Synthesis and Characterization

The cephalosporin derivative, specifically a new cephalosporin derivative synthesized, has been studied for its potential use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches. The compound can act as a carrier for a range of drugs with an amino group, showcasing its potential in targeted drug delivery. The detailed synthesis and total Nuclear Magnetic Resonance (NMR) characterization of this derivative were reported by Blau et al. (2008) (Blau et al., 2008).

Antibacterial Properties

The antibacterial properties of cephalosporin derivatives have been a significant area of research. A study by Fareed et al. (2012) explored a novel compound's structure, synthesized through a reaction involving ceftriaxone disodium and 4-hydroxybenzaldehyde (Fareed et al., 2012). Additionally, Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems, demonstrating significant antibacterial activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi et al., 1994).

Prodrug Development and Oral Absorption

Research by Nishimura et al. (1988) on KY-109, a bifunctional prodrug designed to improve oral absorption of cephalosporin, provided insight into the mechanisms of oral absorption in rats. This study is crucial for developing effective oral cephalosporin medications (Nishimura et al., 1988).

Crystallography and Phase Stability

The pseudopolymorphism and phase stability of different crystalline forms of cephalosporin derivatives were studied by Ashizawa et al. (1989), providing important information on the physical properties and stability of these compounds (Ashizawa et al., 1989).

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMYEZPDRKXESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869292
Record name (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl 7-[2-(alanyloxy)(phenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 3
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 4
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

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